molecular formula C11H10BrNS B1588675 4-[4-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole CAS No. 857283-95-5

4-[4-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole

Cat. No. B1588675
M. Wt: 268.17 g/mol
InChI Key: FYODTWHDVIEQKA-UHFFFAOYSA-N
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Description

4-[4-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole is a chemical compound that has been widely used in scientific research due to its potential applications in various fields. It is a thiazole-based compound that has shown promising results in different studies, making it a subject of interest for many researchers.

Scientific Research Applications

Hydrogen-bonding Networks

4-Phenyl substituted 2-amino-1,3-thiazoles, which are closely related to 4-[4-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole, have been studied for their solid-state packing arrays and hydrogen-bonding networks. These studies provide valuable insights into the structural chemistry of thiazole derivatives and their potential applications in crystal engineering (Lynch, Mcclenaghan, Light, & Coles, 2002).

Anticancer Agents

Thiazole and 1,3,4-thiadiazole derivatives, which include compounds similar to 4-[4-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole, have demonstrated potent anticancer activities. Their structural features are crucial in determining their efficacy as anticancer agents, highlighting the potential of thiazole derivatives in pharmacological research (Gomha et al., 2017).

Synthesis of Novel Derivatives

Research on the generation and trapping of thiazole derivatives has led to the synthesis of novel compounds. These studies are significant in the field of organic chemistry, especially for the development of new synthetic methods and compounds (Al Hariri et al., 1997).

Anti-proliferative Screening

Thiazole compounds, closely related to 4-[4-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole, have been synthesized and screened for their anticancer activity against breast cancer cells. This research contributes to the development of new anticancer drugs (Sonar et al., 2020).

Fungicidal Properties

Studies on the fungicidal properties of thiazole derivatives, including bromo-derivatives, have shown promising results. These compounds contain a cyclic grouping similar to well-known fungicides, suggesting their potential use in agriculture and related fields (Mahapatra, 1956).

Biological Efficacy

Research on 4-(4-Bromophenyl)-2-[4-(arylhydrazono-3-methyl-5-(5-bromopyridin-2-Yl) imino-4,5-dihydro pyrazol-1-yl]-1,3-thiazole derivatives has focused on their synthesis and evaluation for biological efficacy. This line of research is significant for understanding the biological applications of thiazole derivatives (Rodrigues & Bhalekar, 2015).

Corrosion Inhibitors

Thiazole derivatives have been studied as corrosion inhibitors for mild steel in acidic solutions. This application is crucial in the field of materials science and engineering, offering solutions to corrosion problems (Quraishi & Sharma, 2005).

Organic Ionic Liquids

Thiazolium-ion based organic ionic liquids, which can be derived from thiazole compounds, have been shown to promote the benzoin condensation. This application is significant in the field of organic synthesis and catalysis (Davis & Forrester, 1999).

Safety And Hazards

The safety data sheet for a similar compound, “4-[4-(Bromomethyl)phenyl]-1,2,3-thiadiazole”, indicates that it is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-[4-(bromomethyl)phenyl]-2-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNS/c1-8-13-11(7-14-8)10-4-2-9(6-12)3-5-10/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYODTWHDVIEQKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428197
Record name 4-[4-(bromomethyl)phenyl]-2-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole

CAS RN

857283-95-5
Record name 4-[4-(bromomethyl)phenyl]-2-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DY Maeda, AM Peck, AD Schuler… - Journal of Medicinal …, 2014 - ACS Publications
The G protein-coupled chemokine receptors CXCR1 and CXCR2 play key roles in inflammatory diseases and carcinogenesis. In inflammation, they activate and recruit …
Number of citations: 34 pubs.acs.org

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